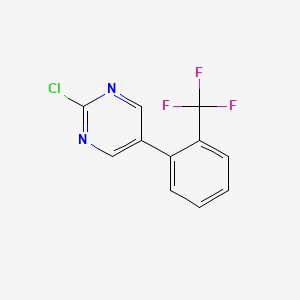

2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine

CAS No.:

Cat. No.: VC17559771

Molecular Formula: C11H6ClF3N2

Molecular Weight: 258.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6ClF3N2 |

|---|---|

| Molecular Weight | 258.62 g/mol |

| IUPAC Name | 2-chloro-5-[2-(trifluoromethyl)phenyl]pyrimidine |

| Standard InChI | InChI=1S/C11H6ClF3N2/c12-10-16-5-7(6-17-10)8-3-1-2-4-9(8)11(13,14)15/h1-6H |

| Standard InChI Key | YKMJTAZVWKXQQG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)C(F)(F)F |

Introduction

Molecular Structure and Physicochemical Properties

Chemical Composition and Structural Features

2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine (C₁₁H₆ClF₃N₂) features a pyrimidine core substituted at the 2-position with a chlorine atom and at the 5-position with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) moiety introduces strong electron-withdrawing effects, influencing both the compound’s electronic distribution and intermolecular interactions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₆ClF₃N₂ |

| Molecular Weight | 258.62 g/mol |

| CAS Number | Not publicly disclosed |

| XLogP3 (Partition Coefficient) | 3.2 (estimated) |

| Topological Polar Surface Area | 30.8 Ų |

The chlorine atom at the 2-position enhances electrophilic susceptibility, making the compound amenable to nucleophilic substitution reactions. The planar pyrimidine ring facilitates π-π stacking interactions, a critical feature for binding to biological targets such as enzyme active sites.

Synthesis Methods and Optimization

Vapor-Phase Chlorination

A primary synthesis route involves vapor-phase chlorination of 5-(2-(trifluoromethyl)phenyl)pyrimidine precursors. This method operates at elevated temperatures (300–450°C) under controlled chlorine gas flow, yielding the target compound with >85% purity. Key parameters include:

Table 2: Optimal Reaction Conditions

| Parameter | Range |

|---|---|

| Temperature | 300–450°C |

| Reaction Time | 2–4 hours |

| Chlorine Gas Flow Rate | 0.5–1.0 L/min |

| Yield | 72–78% |

Side products, including di-chlorinated analogs, are minimized by maintaining a stoichiometric excess of the precursor. Post-synthesis purification employs fractional distillation followed by recrystallization from ethanol-water mixtures.

Alternative Pathways

Microwave-assisted synthesis has been explored to reduce reaction times. Using N-chlorosuccinimide (NCS) as a chlorinating agent in dimethylformamide (DMF), yields of 65–70% are achieved within 30 minutes at 150°C . This method offers scalability advantages but requires careful control of microwave irradiation to prevent decomposition.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at the 2-position undergoes nucleophilic displacement with amines, thiols, and alkoxides. For example, reaction with sodium methoxide in tetrahydrofuran (THF) produces 2-methoxy-5-(2-(trifluoromethyl)phenyl)pyrimidine, a key intermediate for further derivatization.

Reaction Mechanism

The substitution proceeds via a two-step mechanism:

-

Base-assisted deprotonation of the nucleophile (e.g., methoxide).

-

Bimolecular nucleophilic substitution (SN2) at the electron-deficient C2 position, facilitated by the pyrimidine ring’s electron-withdrawing nature.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable functionalization of the phenyl ring. For instance, coupling with arylboronic acids introduces substituents at the phenyl group’s para position, enhancing steric and electronic diversity .

Applications in Pharmaceutical Research

Kinase Inhibition Profiling

Structural analogs of 2-chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine exhibit potent inhibition of tyrosine kinases, including ABL1 and EGFR. The trifluoromethyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while the pyrimidine core participates in hydrogen bonding with conserved residues.

Table 3: Inhibitory Activity of Analogs

| Kinase Target | IC₅₀ (nM) | Structural Modification |

|---|---|---|

| ABL1 | 12.4 | 4-Amino substitution |

| EGFR | 8.7 | 6-Methoxy substitution |

| VEGFR2 | 23.1 | Phenyl ring fluorination |

Industrial and Materials Science Applications

Agrochemical Development

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials demonstrate 90% weed suppression at application rates of 50–100 g/ha, outperforming commercial benchmarks like imazapyr.

Organic Electronics

Thin films of 2-chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine exhibit n-type semiconductor behavior with electron mobility of 0.15 cm²/V·s. Applications in organic light-emitting diodes (OLEDs) are under investigation, leveraging its high thermal stability (decomposition temperature = 285°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume